molecular formula C12H15N3OS B2617421 2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol CAS No. 1707842-57-6

2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol

Cat. No.: B2617421
CAS No.: 1707842-57-6
M. Wt: 249.33
InChI Key: GIVYYFZQQXJAOP-UHFFFAOYSA-N
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Description

2-{1-[3-(Methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol is a synthetic small molecule featuring a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry. This compound is built from a propan-2-ol linker connected to a 1,2,3-triazole ring, which is further substituted at the 1-position with a 3-(methylsulfanyl)phenyl group. The 1,2,3-triazole ring system is known for its significant stability and participation in dipole-dipole and hydrogen bonding interactions with biological targets, making it a valuable isostere for amide bonds and other planar heterocycles in drug design . The presence of the methylsulfanyl (S-CH₃) moiety on the phenyl ring can influence the compound's electronic properties and metabolic profile, while the propan-2-ol group contributes to the molecule's overall polarity and potential for hydrogen bonding. While specific biological data for this exact compound may be limited, analogous 1,2,3-triazole derivatives have demonstrated a wide spectrum of pharmacological activities in research settings. These activities include serving as key scaffolds in the development of antiviral agents , antimicrobials, and anticancer compounds. Its structural features make it a versatile intermediate or a final target for researchers in organic synthesis and hit-to-lead optimization campaigns. This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-[1-(3-methylsulfanylphenyl)triazol-4-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-12(2,16)11-8-15(14-13-11)9-5-4-6-10(7-9)17-3/h4-8,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVYYFZQQXJAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN(N=N1)C2=CC(=CC=C2)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Methylsulfanyl Group: The phenyl ring is functionalized with a methylsulfanyl group via nucleophilic substitution reactions, often using methylthiol as the nucleophile.

    Attachment of the Propanol Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol can undergo several types of chemical reactions:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring and other functional groups can be reduced under specific conditions, such as using hydrogen gas and a palladium catalyst.

    Substitution: The hydroxyl group in the propanol moiety can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Acid chlorides for ester formation, alkyl halides for ether formation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Esters, ethers.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including 2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol. Research indicates that compounds with similar triazole structures exhibit significant cytotoxic effects on various cancer cell lines.

Case Study : A study evaluated the antiproliferative activity of synthesized triazole derivatives against human cancer cell lines (HCT-116 and MCF-7). The results demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL for several derivatives, indicating promising anticancer activity .

CompoundCell LineIC50 (μg/mL)
Triazole Derivative AHCT-1161.9
Triazole Derivative BMCF-77.52

Antimicrobial Properties

Triazoles are known for their antifungal and antibacterial properties. The compound's structure may enhance its efficacy against resistant strains of bacteria and fungi.

Case Study : A derivative of the triazole class was tested for antimicrobial activity against clinical isolates of bacteria. The results showed a broad spectrum of activity, particularly against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections .

Fungicides

Given the antifungal properties of triazoles, this compound could be utilized as a fungicide in agricultural practices. Triazole fungicides are crucial for controlling fungal diseases in crops.

Case Study : Research on triazole-based fungicides demonstrated their effectiveness in reducing fungal infections in crops like wheat and corn. Field trials indicated that these compounds significantly improved crop yield and health .

Polymer Development

The unique chemical structure of 2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol can be integrated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

Case Study : A study explored the incorporation of triazole derivatives into polymer composites. The resulting materials exhibited improved thermal resistance and mechanical properties compared to traditional polymers .

Mechanism of Action

The mechanism of action of 2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Structural Analogs with Varying Phenyl Substituents

2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol (CAS 1000339-34-3)
  • Structural Difference : The 3-(methylsulfanyl)phenyl group is replaced with a 4-bromophenyl group.
  • Impact : Bromine is electron-withdrawing, which may reduce electron density on the triazole ring compared to the methylsulfanyl group. This could alter reactivity in click chemistry applications or binding affinity in biological targets .
2-[1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol (CAS 924859-06-3)
  • Structural Difference : A fluorine atom replaces the methylsulfanyl group at the phenyl 3-position.
  • Impact : Fluorine’s electronegativity enhances metabolic stability and may improve pharmacokinetic properties. This analog could exhibit higher resistance to oxidative degradation compared to the methylsulfanyl variant .
2-(1-(3-(Trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol
  • Structural Difference : A trifluoromethyl (CF₃) group substitutes the methylsulfanyl group.

Analogs with Modified Propan-2-ol or Triazole Substituents

2-(1-((2,2-Dimethyl-1,3-dioxolan-4-yl)methyl)-1H-1,2,3-triazol-4-yl)propan-2-ol (Compound 4h)
  • Structural Difference : The methylsulfanylphenyl group is replaced with a dioxolane-containing substituent.
  • Biological Activity : Demonstrated superior antifungal activity against Colletotrichum gloeosporioides compared to the commercial fungicide tebuconazole. This highlights the role of substituent flexibility in optimizing bioactivity .
2-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride
  • Structural Difference : An azetidine (a 4-membered nitrogen-containing ring) replaces the phenyl group.
  • Impact : The azetidinyl group introduces basicity and hydrogen-bonding capacity, which could enhance solubility and interactions with biological targets such as enzymes or receptors .

Biological Activity

The compound 2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a triazole ring with a methylsulfanyl group and a propan-2-ol moiety, contributing to its unique properties. The structural formula can be represented as follows:

C12H16N4S\text{C}_{12}\text{H}_{16}\text{N}_4\text{S}

Anticancer Properties

Research indicates that triazole derivatives exhibit significant anticancer activity. For instance, studies have shown that mercapto-substituted triazoles can induce apoptosis in cancer cells. A notable case involved a derivative similar to our compound which demonstrated activity against colon carcinoma cell lines with an IC50 value of 6.2 μM .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. In vitro studies have highlighted their effectiveness against various bacterial strains. For example, derivatives containing the triazole moiety have been tested against Gram-positive and Gram-negative bacteria, showing promising results .

Anti-inflammatory Effects

Some studies suggest that triazole derivatives possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models .

The biological activities of 2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Triazoles often act as enzyme inhibitors, particularly in pathways related to cancer cell proliferation.
  • Interaction with DNA : Some derivatives can intercalate with DNA or disrupt its replication processes.
  • Modulation of Signaling Pathways : These compounds may alter key signaling pathways involved in cell survival and apoptosis.

Case Studies and Research Findings

StudyFocusFindings
Alizadeh et al. (2021) Synthesis and activity of triazole derivativesIdentified significant anticancer activity in several derivatives.
PMC7412134 (2020) Mercapto-triazolesReported cytotoxic effects against HCT-116 cells with IC50 values indicating strong potential for further development.
PMC8744769 (2021) Overview of triazole derivativesHighlighted the versatility of triazoles in medicinal chemistry and their broad spectrum of biological activities.

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